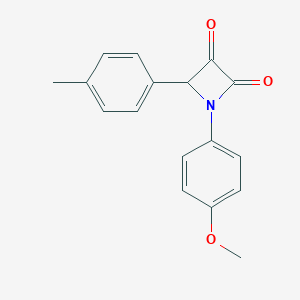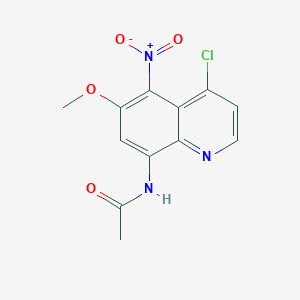
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione, also known as MMAD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer treatment. MMAD belongs to the class of drugs known as tubulin inhibitors, which disrupt the formation of microtubules, essential structures for cell division.
Mécanisme D'action
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione exerts its anticancer effects by inhibiting the formation of microtubules, which are essential structures for cell division. Specifically, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione binds to the colchicine site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has been shown to have other biochemical and physiological effects. For example, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has been found to inhibit the growth of bacteria and fungi, indicating potential applications in the treatment of infectious diseases. 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is its high potency against cancer cells, making it effective at low concentrations. However, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is also highly toxic and can cause severe side effects, limiting its use in clinical settings. Additionally, the synthesis of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione is complex and time-consuming, making it difficult to produce in large quantities for clinical trials.
Orientations Futures
Despite its limitations, 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has shown great potential as an anticancer agent and there are several future directions for research in this area. One possible direction is the development of new formulations of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione that can improve its pharmacokinetic properties and reduce toxicity. Another direction is the investigation of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione in combination with other anticancer drugs, to determine if it can enhance the effectiveness of existing treatments. Finally, further research is needed to better understand the mechanism of action of 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione can be synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride and subsequent reaction with 4-methylphenylmagnesium bromide. The resulting product is then treated with oxalyl chloride to yield 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione.
Applications De Recherche Scientifique
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has shown promising results in preclinical studies as a potential anticancer agent. It has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer. 1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione has also been shown to be active against multidrug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer drugs.
Propriétés
Nom du produit |
1-(4-Methoxyphenyl)-4-(4-methylphenyl)-2,3-azetidinedione |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-4-(4-methylphenyl)azetidine-2,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-11-3-5-12(6-4-11)15-16(19)17(20)18(15)13-7-9-14(21-2)10-8-13/h3-10,15H,1-2H3 |
Clé InChI |
NFLVHRGAMZWCRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)OC |
SMILES canonique |
CC1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)
![2-[2-(3-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303294.png)
![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)


![2-[1,1'-Biphenyl]-4-yl-4-chloro-5-phenyl-1,3-oxazole](/img/structure/B303303.png)


![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)

![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)
